![molecular formula C27H32N2O4 B2904386 3-(4-methoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951996-43-3](/img/structure/B2904386.png)
3-(4-methoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetramethylpiperidinyl group and the dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one group. The exact synthesis process would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetramethylpiperidinyl group would likely contribute to the overall stability of the molecule, while the dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one group would likely contribute to its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, the presence of the tetramethylpiperidinyl group could influence its solubility, while the dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one group could influence its reactivity .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Reactions
Synthesis of Related Oxazine Derivatives : Research has detailed the synthesis of various oxazine derivatives, highlighting methodologies that could be relevant to synthesizing or modifying the target compound. For instance, Nicolaides et al. (1996) described the synthesis of 1-methoxy-1H-phenanthro[9,10-c][1,2]oxazine, indicating potential pathways for synthesizing oxazine derivatives with specific functional groups (Nicolaides et al., 1996).
Chemical Transformations of Oxazine Compounds : A study by Iwanami et al. (1964) on the hydrolysis of oxazine and related compounds provides insights into the reactivity and potential chemical transformations of oxazine derivatives, which may be applicable to the target compound (Iwanami et al., 1964).
Pharmacological and Biological Activities
Antimicrobial and Pharmacological Activities : Research on compounds structurally related to oxazines has shown various biological activities. Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities, suggesting a potential avenue for exploring the biological activities of the target compound (Bektaş et al., 2007).
Antioxidant and Anticancer Activities : Mahmoud et al. (2017) explored the synthesis of pyrano[2,3-d]pyrimidine derivatives with potential antioxidant and anticancer activities, highlighting the possibility of the target compound or its derivatives having similar pharmacological properties (Mahmoud et al., 2017).
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O4/c1-26(2)12-18(13-27(3,4)28-26)29-14-21-23(33-16-29)11-10-20-24(30)22(15-32-25(20)21)17-6-8-19(31-5)9-7-17/h6-11,15,18,28H,12-14,16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKDFOJGZWDOBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)OC)OC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

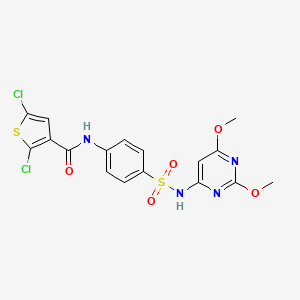

![1-(3-methoxypropyl)-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2904306.png)
![N-[2-(2-methylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2904309.png)
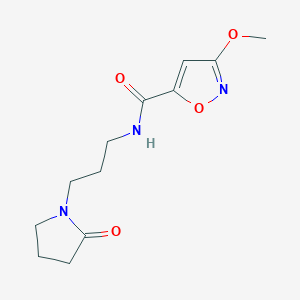
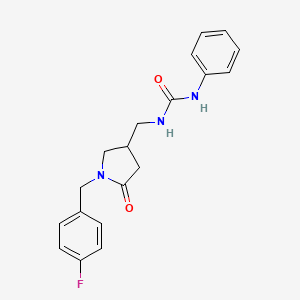
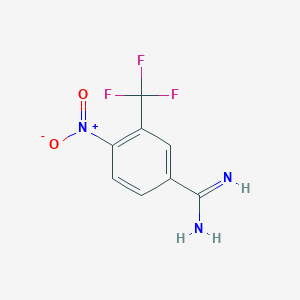
![5-[3-(4-Benzylpiperidin-1-yl)-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2904317.png)
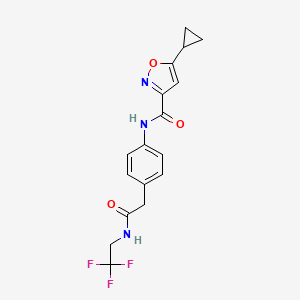
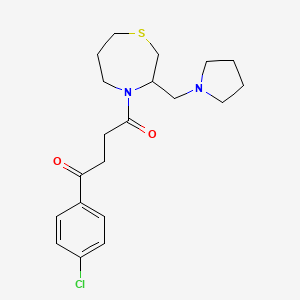

![3-[(4-Ethylphenyl)sulfonyl]-5-(4-phenylpiperazin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2904323.png)

